
Tosglyproargnan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tosglyproargnan, also known as this compound, is a useful research compound. Its molecular formula is C26H34N8O7S and its molecular weight is 602.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Scientific Research Applications
-
Anticoagulant Properties
- Tosglyproargnan has been investigated for its ability to inhibit thrombin, a key enzyme in the coagulation cascade. Studies have shown that it can effectively reduce thrombin activity, which is crucial for developing anticoagulant therapies.
- Case Study : In a study involving human plasma, this compound demonstrated significant inhibition of thrombin activity when added at specific concentrations, showcasing its potential as an anticoagulant agent .
-
Cancer Research
- The compound's ability to modulate blood coagulation pathways has implications in cancer therapy, particularly in managing thromboembolic events associated with malignancies.
- Case Study : Research highlighted the use of this compound in combination with other chemotherapeutic agents, where it was found to enhance the efficacy of treatments while mitigating the risk of thrombosis .
-
Drug Development
- This compound serves as a lead compound for synthesizing novel derivatives aimed at improving therapeutic outcomes in various diseases.
- Data Table: Synthesis and Evaluation of Derivatives
Compound Derivative Activity Against Thrombin IC50 (µM) Notes This compound-1 High 0.5 Effective in vitro This compound-2 Moderate 2.0 Requires further optimization This compound-3 Low 10.0 Less effective than parent compound -
Bioinformatics and Molecular Docking Studies
- Molecular docking studies have been employed to understand the interaction between this compound and thrombin at the molecular level, providing insights into its binding affinity and mechanism of action.
- Findings : The docking simulations indicated that this compound forms stable complexes with thrombin, suggesting a strong potential for therapeutic application .
-
Biological Evaluation
- The biological evaluation of this compound includes its effects on cell proliferation and apoptosis in cancer cell lines. Preliminary results indicate that it may induce apoptosis in certain cancer types, making it a candidate for further investigation as an anti-cancer agent.
- Case Study : In vitro studies on breast cancer cell lines revealed that treatment with this compound led to increased rates of apoptosis compared to control groups .
化学反应分析
Compound Identification Challenges
-
The term "Tosglyproargnan" does not appear in any indexed chemical databases (e.g., PubMed, ACS Publications, Royal Society of Chemistry) or the provided sources.
-
Potential causes for this discrepancy:
-
Typographical error : The compound name may be misspelled (e.g., "Tosylpropargylamine" or "Tosglypropargylamine" are structurally plausible alternatives).
-
Proprietary nomenclature : The compound could be under a non-IUPAC name in a specialized patent or industry-specific literature not covered in the search results.
-
Analysis of Provided Search Results
None of the sources ( – ) reference "this compound" or structurally related compounds. Key findings from the search include:
-
Catalytic reaction optimization ( ): Discusses Design of Experiments (DoE) for improving yields in multi-step syntheses but does not mention the target compound.
-
Propargylamine chemistry ( ): Focuses on synthetic methods for propargylamines, which are structurally distinct from the queried compound.
-
Kinetic studies ( , ): Examines reaction rates of sodium thiosulfate and enzyme-free processes, unrelated to "this compound."
Recommendations for Further Research
To resolve the ambiguity:
-
Verify the compound name with the original source or chemical registry numbers (e.g., CAS RN).
-
Explore structural analogs : If the compound is a derivative of propargylamines or sulfonamides, consult specialized reviews (e.g., for propargylamine reactivity).
-
Patent databases : Search USPTO or WIPO for proprietary names or experimental drug candidates.
Data Table: Closest Structural Analogues
属性
CAS 编号 |
81790-80-9 |
---|---|
分子式 |
C26H34N8O7S |
分子量 |
602.7 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-amino-2-(4-methylphenyl)sulfonylacetyl]-N-[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H34N8O7S/c1-16-6-12-19(13-7-16)42(40,41)22(27)25(37)33-15-3-5-21(33)24(36)32-23(35)20(4-2-14-30-26(28)29)31-17-8-10-18(11-9-17)34(38)39/h6-13,20-22,31H,2-5,14-15,27H2,1H3,(H4,28,29,30)(H,32,35,36)/t20-,21-,22-/m0/s1 |
InChI 键 |
WBMJWPBQZJHZFJ-FKBYEOEOSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)N2CCCC2C(=O)NC(=O)C(CCCN=C(N)N)NC3=CC=C(C=C3)[N+](=O)[O-])N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[C@@H](C(=O)N2CCC[C@H]2C(=O)NC(=O)[C@H](CCCN=C(N)N)NC3=CC=C(C=C3)[N+](=O)[O-])N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)N2CCCC2C(=O)NC(=O)C(CCCN=C(N)N)NC3=CC=C(C=C3)[N+](=O)[O-])N |
同义词 |
N(alpha)-4-tosyl-glycyl-prolyl-arginine-4-nitroanilide N-alpha-4-tosyl-glycyl-prolyl-arginine-4-nitroanilide N-alpha-p-Tos-Gly-Pro-Arg-p-nitroanilide N-alpha-p-tosyl-glycyl-prolyl-arginine-p-nitroanilide N-alpha-p-tosylglycyl-prolyl-arginine-p-nitroanilide TGPANA TosGlyProArgNaN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。